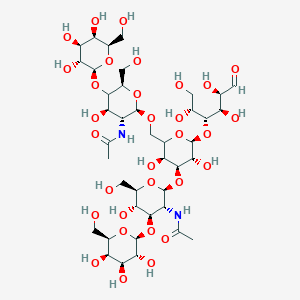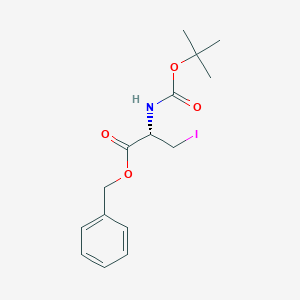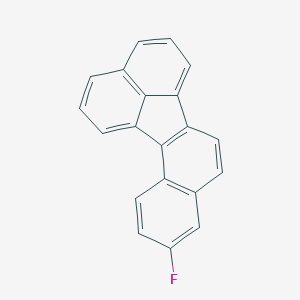
10-Fluorobenzo(j)fluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Fluorobenzo(j)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) compound that contains two fused rings. It is a synthetic compound that has been used in scientific research for various purposes.
Wirkmechanismus
The mechanism of action of 10-Fluorobenzo(j)fluoranthene is not fully understood. However, it is believed to exert its effects by binding to DNA and causing DNA damage. This can lead to mutations and other genetic changes that can contribute to the development of cancer.
Biochemische Und Physiologische Effekte
10-Fluorobenzo(j)fluoranthene has been shown to have a range of biochemical and physiological effects, including inducing oxidative stress, activating inflammatory pathways, and disrupting cellular signaling pathways. It has also been shown to be toxic to cells and to cause DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 10-Fluorobenzo(j)fluoranthene in lab experiments is that it is a well-characterized compound that can be easily synthesized and purified. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it is a synthetic compound that may not accurately reflect the toxicity of natural 10-Fluorobenzo(j)fluoranthenes found in the environment.
Zukünftige Richtungen
For research on 10-Fluorobenzo(j)fluoranthene include developing new analytical methods for detecting and quantifying it in environmental samples, studying its effects on different cell types and tissues, and investigating its potential as a therapeutic agent for cancer and other diseases. Additionally, research could focus on developing new materials and technologies that incorporate 10-Fluorobenzo(j)fluoranthene.
Synthesemethoden
10-Fluorobenzo(j)fluoranthene can be synthesized using various methods, including Suzuki coupling, Sonogashira coupling, and Buchwald-Hartwig coupling. The Suzuki coupling method involves the reaction of 2,7-dibromofluorene and 4-bromo-1-fluorobenzene with a palladium catalyst and a base. The Sonogashira coupling method involves the reaction of 2,7-dibromofluorene and 4-ethynyl-1-fluorobenzene with a copper catalyst and a base. The Buchwald-Hartwig coupling method involves the reaction of 2,7-dibromofluorene and 4-fluoroaniline with a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
10-Fluorobenzo(j)fluoranthene has been used in scientific research for various purposes, including as a fluorescent probe for detecting DNA damage, as a model compound for studying the toxicity of 10-Fluorobenzo(j)fluoranthenes, and as a reference compound for developing analytical methods for 10-Fluorobenzo(j)fluoranthenes. It has also been used in the development of new materials, such as organic light-emitting diodes and solar cells.
Eigenschaften
CAS-Nummer |
129286-37-9 |
|---|---|
Produktname |
10-Fluorobenzo(j)fluoranthene |
Molekularformel |
C20H11F |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
6-fluoropentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,6,9,12,14,16(20),17-decaene |
InChI |
InChI=1S/C20H11F/c21-14-8-10-15-13(11-14)7-9-17-16-5-1-3-12-4-2-6-18(19(12)16)20(15)17/h1-11H |
InChI-Schlüssel |
BMSCBOZOHUSPGD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C=C(C=C5)F |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C=C(C=C5)F |
Andere CAS-Nummern |
129286-37-9 |
Synonyme |
10-fluorobenzo(j)fluoranthene 10F-B(j)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



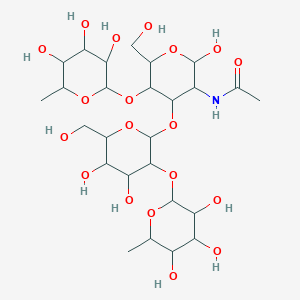
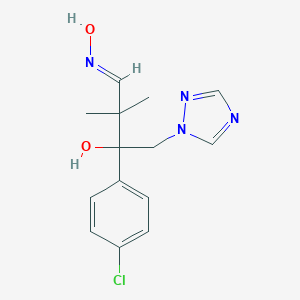
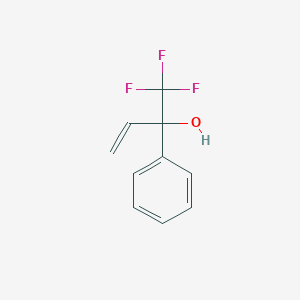
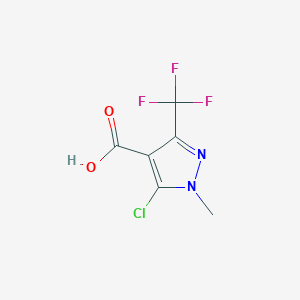
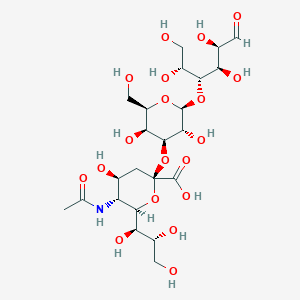

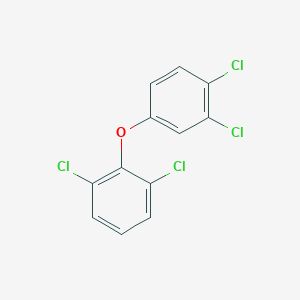
![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)
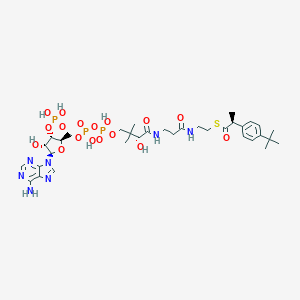
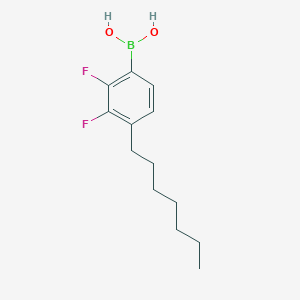
![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)
